molecular formula C22H27N3O4S B5297947 {2-Methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone

{2-Methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone

Cat. No.: B5297947
M. Wt: 429.5 g/mol
InChI Key: MBDCMZDTHFMZKR-UHFFFAOYSA-N
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Description

{2-Methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxy group, a phenylpiperazine moiety, and a sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core phenylpiperazine structure. This is followed by the introduction of the methoxy and sulfonyl groups under controlled conditions. Common reagents used in these reactions include methanol, sulfur trioxide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous quality control measures to monitor the reaction conditions and the final product’s specifications.

Chemical Reactions Analysis

Types of Reactions

{2-Methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy and sulfonyl sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

{2-Methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various conditions due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {2-Methoxy-5-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxy group but differs in overall structure and applications.

    Dichloroaniline: Contains an aniline ring with chlorine substitutions, used in different chemical contexts.

Properties

IUPAC Name

[2-methoxy-5-(4-phenylpiperazin-1-yl)sulfonylphenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S/c1-29-21-10-9-19(17-20(21)22(26)24-11-5-6-12-24)30(27,28)25-15-13-23(14-16-25)18-7-3-2-4-8-18/h2-4,7-10,17H,5-6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDCMZDTHFMZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)C(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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